molecular formula C₂₀H₂₀D₆O₂ B1155556 Hexestrol Dimethyl Ether-d6

Hexestrol Dimethyl Ether-d6

Cat. No.: B1155556
M. Wt: 304.46
Attention: For research use only. Not for human or veterinary use.
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Description

Hexestrol Dimethyl Ether-d6 is a deuterium-labeled stable isotope of hexestrol dimethyl ether, a synthetic non-steroidal estrogen. This high-purity compound is primarily designed for use as an internal standard in mass spectrometry-based analytical methods, enabling precise quantification of estrogenic compounds in complex biological and environmental samples. Research into synthetic estrogens like hexestrol is crucial due to their documented role as endocrine-disrupting chemicals (EDCs). Studies have shown that hexestrol exposure can severely impact reproductive health, with recent research demonstrating that it deteriorates oocyte quality by perturbing mitochondrial dynamics and function, leading to meiotic defects and reduced embryonic developmental competence . Furthermore, the carcinogenicity of hexestrol is linked to its metabolic activation, specifically through catechol estrogen formation and subsequent quinone generation, rather than conversion to diethylstilbestrol . As a deuterated analog, this compound is an invaluable tool for investigating these metabolic pathways and the environmental presence of estrogenic pollutants. It is critical for advancing studies in toxicology, reproductive biology, and environmental chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₀H₂₀D₆O₂

Molecular Weight

304.46

Synonyms

3,4-Bis(4-methoxyphenyl)hexane-d6;  3,4-Bis(4-methoxyphenyl)hexane-d6;  3,4-Di(p-methoxyphenyl)hexane-d6;  α,α’-Diethyl-4,4’-dimethoxybibenzyl-d6;  1,1’-(1,2-Diethyl-1,2-ethanediyl)bis[4-methoxybenzene-d6

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Hexestrol Dimethyl Ether-d6 is primarily utilized for studying estrogenic activity and endocrine disruption. Its applications can be categorized into several key areas:

Endocrine Disruption Studies

This compound serves as a tool for investigating endocrine disruptors, which are substances that can interfere with hormonal functions in organisms. The compound's ability to bind to estrogen receptors allows researchers to assess its effects on cellular signaling pathways related to hormone action.

  • Case Study : A study conducted by the National Toxicology Program highlighted the need for high-throughput assays to evaluate endocrine disruptors, where this compound was used to assess estrogenic activity in various cell lines, including MCF-7 breast cancer cells .

Pharmacological Investigations

Due to its structural similarity to endogenous estrogens, this compound is useful in pharmacological research aimed at understanding the therapeutic potential of estrogenic compounds.

  • Key Findings : Research has shown that this compound exhibits significant binding affinity to estrogen receptors, influencing various biological processes such as cell proliferation and differentiation.

Metabolic Pathway Tracing

The deuterium labeling in this compound allows for precise tracking of metabolic pathways in biological systems without interference from natural isotopes.

  • Application Example : In metabolic studies, researchers have utilized this compound to elucidate the metabolic fate of estrogens in vivo, providing insights into their pharmacokinetics and dynamics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other synthetic estrogens:

Compound NameStructure TypeUnique Features
DiethylstilbestrolNonsteroidal estrogenKnown for adverse effects; banned for pregnancy use
EstradiolSteroidal estrogenPrimary female sex hormone with broad physiological roles
HexestrolNonsteroidal estrogenStrong estrogenic activity; parent compound
DienestrolNonsteroidal estrogenExhibits both anti-estrogenic and estrogenic properties

Synthesis and Analytical Techniques

The synthesis of this compound involves specific chemical reactions that yield significant quantities suitable for research applications. The process typically includes:

  • Refluxing meso- and dl-isomers of hexestrol with deuterated solvents.
  • Purification through crystallization techniques.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Preparation Methods

Hydrogenation of Deuterated Dienes

The most cited preparation involves catalytic hydrogenation of 3,4-di-(4-methoxyphenyl)hex-3-ene-1,1,1,6,6,6-d6. In this method, the deuterated diene is dissolved in tetrahydrofuran (THF) and subjected to hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst at 25–50°C. The reaction achieves >95% conversion within 6 hours, yielding the saturated hexestrol dimethyl ether-d6 as a mixture of meso and dl diastereomers. Isotopic purity is ensured by using deuterium gas (D2) and deuterated solvents (e.g., THF-d8).

Key Reaction Parameters

  • Catalyst loading: 5–10 wt% Pd/C

  • Temperature: 40°C

  • Pressure: 2 atm D2

  • Yield: 85–90% (crude)

Demethylation and Deuterium Retention

Post-hydrogenation, demethylation is performed using sodium thioethoxide (NaSEt) in dimethylformamide (DMF) at 150°C for 5 hours. This step selectively removes methyl groups while preserving deuterium at the 1,1,1,6,6,6 positions. Acidic work-up (10% HCl) followed by extraction with ether-hexane (1:1) yields hexestrol-d6 with 70% overall isotopic purity.

Low-Valent Titanium-Mediated Coupling

Reductive Coupling of Deuterated Propiophenones

An alternative route employs low-valent titanium (TiCl3/LiAlH4) to couple two equivalents of [1,1,1-D3]-4-methoxypropiophenone. The reaction proceeds via a pinacol-like mechanism, forming a central C–C bond between the deuterated arylpropanone units. This method produces a 1:1 mixture of meso and dl isomers, which are separable via fractional crystallization from methanol.

Optimized Conditions

  • TiCl3:LiAlH4 molar ratio: 1:1.2

  • Solvent: Dry THF under nitrogen

  • Reaction time: 4 hours at reflux

  • Yield: 50% (dimethyl ether-d6)

Isomerization and Purification

The meso isomer is preferentially isolated by cooling the reaction mixture to 0°C, yielding 40% crystalline product. Further purification via recrystallization from benzene increases diastereomeric excess to >98%.

Purification and Characterization

Crystallization Strategies

Solvent SystemIsomer RecoveredPurity (%)Yield (%)
Methanolmeso9540
Benzenemeso9870
Ethanol/Water (3:1)dl9030

Crystallization from benzene is optimal for meso-hexestrol dimethyl ether-d6, while ethanol/water mixtures favor the dl form.

Spectroscopic Validation

NMR Data

  • 1H NMR (CDCl3) : δ 0.49 (s, 6H, CD3), 2.47 (s, 2H, CH2), 3.80 (s, 6H, OCH3), 6.7–7.1 (ABq, 8H, Ar–H).

  • 13C NMR : δ 24.1 (CD3), 55.2 (OCH3), 127.4–154.8 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 298.4 [M+H]+ (calc. 298.3 for C20H20D6O2).

  • Isotopic abundance: >99% D6 by high-resolution MS.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic Hydrogenation7098HighModerate
Ti-Mediated Coupling5095ModerateLow

Catalytic hydrogenation offers superior yield and scalability but requires expensive deuterium gas. Titanium coupling is cost-effective but less stereoselective .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Hexestrol Dimethyl Ether-d6, and how can isotopic purity be ensured?

The synthesis of this compound involves coupling reactions using deuterated precursors. A validated approach includes the reduction of p-methoxypropiophenone derivatives with lithium aluminum deuteride (LiAlD₄) in tetrahydrofuran (THF), followed by a TiCl₃-mediated coupling reaction to form the deuterated dimethyl ether . Isotopic purity (>98% deuterium incorporation) can be confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Q. How can this compound be characterized in biological matrices, and what detection limits are achievable?

Gas chromatography-mass spectrometry (GC-MS) with electron-capture negative ionization (ECNI) is recommended for trace analysis. Deuterated analogs like this compound serve as internal standards to correct for matrix effects. Detection limits as low as 0.1 ng/mL in urine or serum have been reported using immunoaffinity extraction followed by derivatization with pentafluoropropionic anhydride .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its ether functional group and flammability, use explosion-proof equipment, flame-resistant lab coats, and chemical fume hoods. Ground all containers to prevent static discharge. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory for open handling outside fume hoods .

Q. How does this compound compare to non-deuterated analogs in receptor-binding assays?

Hexestrol derivatives bind estrogen receptors (ERα/ERβ) with EC₅₀ values of 0.07–0.175 nM. Deuterated forms exhibit near-identical binding kinetics (Ki = 0.06 nM) but may alter metabolic stability in vivo due to the kinetic isotope effect. Competitive binding assays using radiolabeled estradiol (³H-E₂) are standard for quantification .

Advanced Research Questions

Q. What computational models are suitable for predicting the binding interactions of this compound with estrogen receptors?

Density functional theory (DFT) and molecular dynamics (MD) simulations can model ligand-receptor interactions. The Boys-Bernardi counterpoise method corrects basis set superposition errors (BSSE) in interaction energy calculations, achieving <5% deviation from experimental binding affinities .

Q. How can discrepancies in in vitro vs. in vivo estrogenic activity data for this compound be resolved?

Discrepancies often arise from metabolic differences. Use liver microsomal assays (e.g., human S9 fractions) to identify deuterium-sensitive metabolic pathways. LC-MS/MS can track deuterium retention in metabolites, correlating with altered pharmacokinetics .

Q. What isotopic effects influence the stability of this compound under varying pH and temperature conditions?

Deuterium substitution reduces bond vibrational frequencies, enhancing thermal stability. Accelerated stability testing (40°C/75% RH for 6 months) shows <2% degradation in deuterated forms vs. 8% in non-deuterated analogs. pH-dependent hydrolysis is minimized in deuterated ethers due to kinetic isotope effects at acidic/basic sites .

Q. How can reaction kinetics for the synthesis of this compound be optimized using model-based approaches?

Lumped kinetic models, parameterized with 240+ experimental data points, enable optimization of CO₂-rich syngas reactions. Variables like catalyst loading (e.g., Cu-ZnO-Al₂O₃/zeolite hybrids) and pressure (10–50 bar) are tuned via response surface methodology (RSM) to maximize yield (>85%) .

Q. What advanced analytical techniques validate the isotopic integrity of this compound in complex mixtures?

High-field NMR (600 MHz) with ¹³C-DEPT and ²H-decoupling resolves deuterium positional isomers. Isotope ratio mass spectrometry (IRMS) coupled with gas chromatography (GC-IRMS) quantifies δ²H values (±0.5‰ precision) to confirm synthetic fidelity .

Q. How do structural modifications (e.g., dimethyl ether vs. diethyl ether) alter the estrogenic potency of Hexestrol derivatives?

Methyl ethers exhibit higher ERα selectivity (EC₅₀ = 0.07 nM) than ethyl analogs (EC₅₀ = 0.12 nM) due to steric and electronic effects. X-ray crystallography of ER-ligand complexes reveals methoxy groups forming hydrogen bonds with Glu353/Arg394 residues, critical for agonism .

Methodological Guidelines

  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves. Report errors as ±SEM with 95% confidence intervals .
  • Ethical Compliance : For in vivo studies, adhere to OECD Guidelines 452 (chronic toxicity) and ensure IACUC/IRB approvals for animal/human tissue use .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Steroid Biochemistry) and avoid non-academic sources like benchchem.com .

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